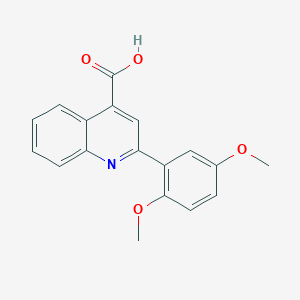

2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

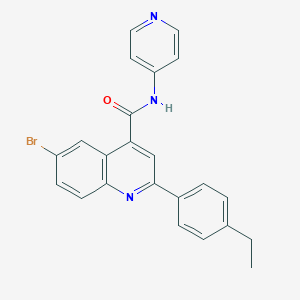

“2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 485335-52-2 . It has a molecular weight of 309.32 . The IUPAC name for this compound is 2-(2,5-dimethoxyphenyl)-4-quinolinecarboxylic acid .

Synthesis Analysis

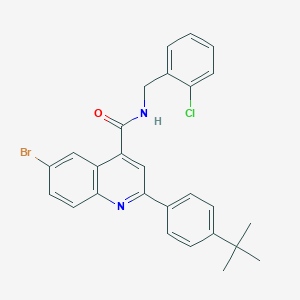

The synthesis of quinoline-4-carboxylic acid derivatives often involves starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation, and amination . A three-component synthesis of quinoline-4-carboxylic acids based on the Doebner hydrogen-transfer reaction has been developed . This reaction can be applied to not only anilines having electron-withdrawing groups but also those having electron-donating groups and can be used in the large-scale synthesis of bioactive molecules .Molecular Structure Analysis

The InChI code for this compound is 1S/C18H15NO4/c1-22-11-7-8-17 (23-2)14 (9-11)16-10-13 (18 (20)21)12-5-3-4-6-15 (12)19-16/h3-10H,1-2H3, (H,20,21) .Chemical Reactions Analysis

The Doebner hydrogen-transfer reaction has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups . This reaction can be applied to not only anilines having electron-withdrawing groups but also those having electron-donating groups and can be used in the large-scale synthesis of bioactive molecules .Physical And Chemical Properties Analysis

The molecular weight of “2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid” is 309.32 . The compound is described as a gray powder .Applications De Recherche Scientifique

Pharmaceutical Research

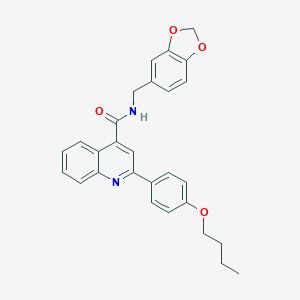

The quinoline moiety is a common feature in many pharmaceuticals. This compound could serve as a precursor in the synthesis of drugs with potential antibacterial properties . Its structure allows for further modification, which is crucial in drug design and discovery.

Proteomics

In proteomics, 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid could be used in the study of protein interactions. Its molecular structure allows it to bind to certain proteins, which can be useful in understanding protein function and interaction networks .

Mécanisme D'action

Safety and Hazards

Orientations Futures

While specific future directions for “2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid” are not mentioned in the search results, quinolone derivatives are a focus of research due to their various biological activities, including antitumor, antimalarial, antibacterial, antituberculosis, and antiviral activities . The rise in quinolone resistance threatens the clinical utility of this important drug class, and recent advancements in understanding how quinolones interact with their enzyme targets suggest approaches to designing new drugs that display improved activity against resistant strains .

Propriétés

IUPAC Name |

2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-22-11-7-8-17(23-2)14(9-11)16-10-13(18(20)21)12-5-3-4-6-15(12)19-16/h3-10H,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHSEFGKTMFMJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-benzodioxol-5-yl)-N-[3,5-bis(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B452824.png)

![N-(3-chlorophenyl)-2-{[2-(4-isopropylphenyl)-4-quinolinyl]carbonyl}hydrazinecarboxamide](/img/structure/B452832.png)

![Propyl 2-[(4-chlorobenzoyl)amino]-4-(1-naphthyl)-3-thiophenecarboxylate](/img/structure/B452838.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-butoxyphenyl)quinoline-4-carboxamide](/img/structure/B452840.png)

-yl)methanone](/img/structure/B452844.png)